![molecular formula C6H10F3NO2 B1460726 Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate CAS No. 1021002-60-7](/img/structure/B1460726.png)
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate
Overview
Description
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a chemical compound with the CAS Number: 1021002-60-7 . It has a molecular weight of 185.15 . The compound is a liquid and is stored at a temperature of 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate is a liquid . It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 185.15 .Scientific Research Applications
Organic Synthesis
Ethyl trifluoroacetate, a related compound, is used as an intermediate in organic synthesis to prepare organic fluorine compounds . It is also used in the synthesis of various pharmaceutically active molecules and agricultural products .
Preparation of Trifluoroacetylated Compounds
Ethyl trifluoroacetate is useful for the preparation of trifluoroacetylated compounds . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .
Specialized Solvent
Trifluoroethanol, another related compound, is used as a specialized solvent in organic chemistry . Oxidations of sulfur compounds using hydrogen peroxide are effectively conducted in TFE .
Inhibition of Alcohol Dehydrogenase
Trifluoroethanol competitively inhibits alcohol dehydrogenase , an enzyme that plays a crucial role in the metabolism of alcohols in the body.
Preparation of Dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate
2,2,2-Trifluoroethyl trifluoroacetate is used in the preparation of dimethyl (3,3,3-trifluoro-2,2-dihydroxypropyl)phosphonate .
Hydrogenation Catalyst
Hydrogenation of 2,2,2-trifluoroethyl trifluoroacetate catalyzed by anionic tris-phosphine ruthenium hydride complex has been reported .
Safety And Hazards
The compound has been classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding getting the compound in eyes, on skin, or on clothing . It is also recommended to use personal protective equipment as required .
properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethylamino)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)3-10-4-6(7,8)9/h10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUUYAIOCOITMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(2,2,2-trifluoroethyl)amino]acetate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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